molecular formula C18H15NO4S B6572160 ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 392290-09-4

ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6572160
CAS No.: 392290-09-4
M. Wt: 341.4 g/mol
InChI Key: RXSODPBZIMOJKP-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

    Amidation: The furan ring is then subjected to amidation reactions to introduce the amido group.

    Thiophene Ring Formation: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize side reactions and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to bioactivity and therapeutic effects.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The furan and thiophene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate is unique due to its combination of a furan ring, a thiophene ring, and a phenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-2-22-18(21)16-13(19-17(20)14-9-6-10-23-14)11-15(24-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSODPBZIMOJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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